molecular formula C19H21ClN2O3S B7790599 Pioglitazone hydrochloride CAS No. 127676-30-6

Pioglitazone hydrochloride

Cat. No.: B7790599
CAS No.: 127676-30-6
M. Wt: 392.9 g/mol
InChI Key: GHUUBYQTCDQWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pioglitazone hydrochloride primarily targets the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis . It is primarily localized in adipose tissue, skeletal muscle, and liver, which are key tissues for insulin action .

Mode of Action

This compound acts as a selective agonist at PPARγ . Upon binding to PPARγ, it increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This interaction enhances tissue sensitivity to insulin and reduces hepatic glucose production, improving insulin resistance associated with type 2 diabetes mellitus without increasing insulin secretion by pancreatic beta cells .

Biochemical Pathways

The activation of PPARγ by pioglitazone influences several biochemical pathways. It promotes insulin sensitivity and the improved uptake of blood glucose . This results in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . The drug also affects the MAPK, Myc, and Ras genes, leading to a reduction in the levels of survivin and phosphorylated proteins of the MAPK pathway .

Pharmacokinetics

Pioglitazone is rapidly absorbed, with peak plasma concentrations occurring within two hours after oral administration . It is more than 80% bioavailable . Pioglitazone is extensively metabolized by both hydroxylation and oxidation, with the resulting metabolites also partly converted to glucuronide or sulfate conjugates . The specific CYP isoenzymes involved in the metabolism of pioglitazone are CYP2C8 and, to a lesser degree, CYP3A4 .

Result of Action

The molecular and cellular effects of pioglitazone’s action result in enhanced cellular responsiveness to insulin, increased insulin-dependent glucose disposal, and improved impaired glucose homeostasis . In patients with type 2 diabetes mellitus, these effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values .

Action Environment

The therapeutic action of pioglitazone involves the enhancement of insulin sensitivity, which is achieved by promoting glucose uptake and utilization in adipose tissue, skeletal muscle, and liver tissue . This activity contributes to better glycemic control, as more glucose is transported into cells for energy consumption . Environmental factors such as diet and exercise can influence the action, efficacy, and stability of pioglitazone .

Chemical Reactions Analysis

Types of Reactions: Pioglitazone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Pioglitazone hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but associated with higher cardiovascular risks.

    Troglitazone: An earlier thiazolidinedione withdrawn from the market due to severe liver toxicity.

    Ciglitazone: A less commonly used thiazolidinedione with similar pharmacological properties.

Uniqueness: Pioglitazone hydrochloride is unique in its relatively favorable safety profile compared to other thiazolidinediones. It has been shown to have a lower risk of cardiovascular events and liver toxicity, making it a preferred choice for managing type 2 diabetes mellitus .

Properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUBYQTCDQWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044203
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112529-15-4
Record name Pioglitazone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112529-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pioglitazone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIOGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone hydrochloride
Reactant of Route 2
Pioglitazone hydrochloride
Reactant of Route 3
Reactant of Route 3
Pioglitazone hydrochloride
Reactant of Route 4
Pioglitazone hydrochloride
Reactant of Route 5
Reactant of Route 5
Pioglitazone hydrochloride
Reactant of Route 6
Pioglitazone hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Pioglitazone Hydrochloride?

A1: this compound primarily acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively binds to and activates PPAR-γ, a nuclear receptor primarily found in adipose tissue, skeletal muscle, and the liver.

Q2: How does PPAR-γ activation influence glucose homeostasis?

A2: PPAR-γ activation by this compound enhances insulin sensitivity in target tissues. This leads to increased glucose uptake and utilization in peripheral tissues like skeletal muscle and adipose tissue, as well as decreased hepatic glucose production, collectively contributing to improved glycemic control. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Beyond glucose metabolism, what other effects are associated with this compound's PPAR-γ agonism?

A3: this compound's action on PPAR-γ also influences lipid metabolism. It can lead to a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels, potentially offering benefits for cardiovascular health in individuals with diabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Some studies suggest it may have anti-inflammatory effects and potentially influence blood pressure. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H20N2O3S·HCl. It has a molecular weight of 396.9 g/mol.

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Researchers have employed various spectroscopic methods to characterize this compound, including UV-Vis spectrophotometry, Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide valuable information about the compound's functional groups, structure, and interactions with other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: How does the stability of this compound vary under different storage conditions?

A6: Studies have explored the stability of this compound under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal degradation. [, , , ] These investigations help determine the drug's shelf life and inform appropriate storage conditions to maintain its quality and efficacy.

Q7: What formulation strategies have been investigated to improve the stability or solubility of this compound?

A7: Researchers have explored several formulation approaches to enhance the solubility and bioavailability of this compound, including solid dispersions, liquisolid compacts, microspheres, and transdermal patches. These strategies aim to overcome its poor aqueous solubility and improve its delivery and therapeutic effectiveness. [, , , , , ]

Q8: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?

A8: High-performance liquid chromatography (HPLC), often coupled with UV detection, is a widely used technique for the quantitative analysis of this compound in pharmaceutical formulations. Other methods include UV-Vis spectrophotometry, high-performance thin-layer chromatography (HPTLC), and electrochemical techniques like differential pulse polarography (DPP). [, , , , , , , , , ]

Q9: What is meant by "stability-indicating" in the context of analytical method development for this compound?

A9: A stability-indicating method can accurately quantify this compound in a sample, even in the presence of its degradation products. This is crucial for assessing the shelf life of the drug and ensuring that pharmaceutical formulations maintain their potency and safety over time. [, ]

Q10: What is the bioavailability of this compound and how is it affected by formulation?

A10: this compound exhibits variable bioavailability due to its low aqueous solubility. Studies have shown that different formulations, such as solid dispersions and liquisolid compacts, can significantly enhance its dissolution rate and bioavailability. [, , , , ]

Q11: How is this compound metabolized in the body?

A11: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4. Its major metabolites are less active than the parent compound. [, , ]

Q12: What preclinical models have been used to investigate the efficacy of this compound?

A12: Preclinical studies have utilized various animal models, including spontaneously obese, insulin-resistant rhesus monkeys and diabetic rats, to investigate the efficacy of this compound in improving glucose homeostasis, insulin sensitivity, and lipid profiles. [, ]

Q13: Are there known drug-drug interactions associated with this compound?

A13: this compound is primarily metabolized by CYP2C8 and CYP3A4 enzymes, making it susceptible to interactions with drugs that inhibit or induce these enzymes. Co-administration with such drugs may alter this compound's plasma concentrations, potentially leading to altered efficacy or toxicity. [, ]

Q14: What are some potential long-term effects or safety concerns related to this compound use?

A14: While this compound is generally well-tolerated, long-term use has been associated with potential side effects such as weight gain, fluid retention, and, in rare cases, an increased risk of certain adverse events. Therefore, it is crucial to carefully weigh the benefits and risks of this compound therapy, especially in patients with pre-existing conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.